2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound “2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide” is a novel imidazo[1,2-b]pyridazine derivative . It is part of a series of compounds that have been identified as IL-17A inhibitors . IL-17A is a major pathological cytokine secreted from Th17 cells, which may act as a homodimer or a heterodimer to signal through IL-17R . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a sulfamoylphenyl group, and an imidazo[1,2-b]pyridazine core . The imidazo[1,2-b]pyridazine core is a heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The cyclopropyl group is a three-membered carbon ring, and the sulfamoylphenyl group contains a phenyl ring attached to a sulfamoyl group .Mechanism of Action
Properties
IUPAC Name |
2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c18-26(24,25)13-5-1-11(2-6-13)9-19-17(23)14-7-8-16-20-15(12-3-4-12)10-22(16)21-14/h1-2,5-8,10,12H,3-4,9H2,(H,19,23)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTIYYOWGQRMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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